molecular formula C13H16N4O2S B2404301 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1795477-37-0

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2404301
CAS No.: 1795477-37-0
M. Wt: 292.36
InChI Key: COALVJDHCIRXSB-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds containing thiazole and isoxazole moieties have been found to exhibit a wide range of biological activities . They have been associated with various therapeutic applications, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial activities, and more .

Mode of Action

Compounds with thiazole and isoxazole moieties are known to interact with multiple receptors, leading to various biological responses . The thiazole ring, in particular, is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with its targets .

Biochemical Pathways

Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways and enzymes . These compounds can stimulate or block receptors in biological systems, leading to a range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole-containing compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the pyrrolidine ring, and the isoxazole ring, followed by their subsequent coupling.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of amino alcohols or amino acids using dehydrating agents such as phosphorus oxychloride (POCl3).

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

    Coupling Reactions: The final step involves coupling the thiazole, pyrrolidine, and isoxazole intermediates using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or isoxazole rings using nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide: shares structural similarities with other heterocyclic compounds such as thiazole derivatives, pyrrolidine derivatives, and isoxazole derivatives.

    Thiazole Derivatives: Compounds like thiazole-2-carboxamide and thiazole-4-carboxamide.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxamide and pyrrolidine-3-carboxamide.

    Isoxazole Derivatives: Compounds like isoxazole-3-carboxamide and isoxazole-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-7-11(16-19-9)12(18)15-8-10-3-2-5-17(10)13-14-4-6-20-13/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COALVJDHCIRXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCN2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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